molecular formula C20H19N3O5 B5336219 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5336219
M. Wt: 381.4 g/mol
InChI Key: MWPBSUKOPIFDQD-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BDP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to interact with specific receptors, such as the 5-HT1A receptor, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit viral replication by targeting viral proteases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine in lab experiments is its versatility. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be cytotoxic, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. Furthermore, future studies may focus on elucidating the mechanism of action of this compound and identifying specific targets for its biological effects.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-viral effects make it a useful tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 4-nitrophenylpiperazine in the presence of acetic anhydride. The resulting compound is then treated with acryloyl chloride to yield this compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-(4-nitrophenyl)piperazine has been widely studied for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been found to have anti-tumor effects by inducing apoptosis in cancer cells. This compound has also been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV-1 and HCV.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c24-20(8-2-15-1-7-18-19(13-15)28-14-27-18)22-11-9-21(10-12-22)16-3-5-17(6-4-16)23(25)26/h1-8,13H,9-12,14H2/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPBSUKOPIFDQD-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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